molecular formula C7H6BrNO3 B12366628 methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate

methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate

Cat. No.: B12366628
M. Wt: 232.03 g/mol
InChI Key: KCOOZOCKHAEHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate is a heterocyclic organic compound with a pyridine ring structure It is characterized by the presence of a bromine atom at the 5th position, a keto group at the 2nd position, and a carboxylate ester group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 2-oxo-3H-pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Substitution: Formation of 5-amino-2-oxo-3H-pyridine-3-carboxylate or 5-thio-2-oxo-3H-pyridine-3-carboxylate.

    Reduction: Formation of methyl 5-bromo-2-hydroxy-3H-pyridine-3-carboxylate.

    Hydrolysis: Formation of 5-bromo-2-oxo-3H-pyridine-3-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and keto group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate
  • Methyl 5-fluoro-2-oxo-3H-pyridine-3-carboxylate
  • Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate

Uniqueness

Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective .

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3,5H,1H3

InChI Key

KCOOZOCKHAEHKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=C(C=NC1=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.